molecular formula C16H11F3N2S B2403535 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline CAS No. 338977-86-9

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline

Cat. No.: B2403535
CAS No.: 338977-86-9
M. Wt: 320.33
InChI Key: BQXVDWROSBDKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline is an organic compound that features a quinoxaline core substituted with a sulfanyl group linked to a 3-(trifluoromethyl)benzyl moiety

Scientific Research Applications

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline typically involves the reaction of quinoxaline derivatives with 3-(trifluoromethyl)benzyl sulfide. One common method is the nucleophilic substitution reaction where a quinoxaline derivative reacts with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring or the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the quinoxaline core can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzyl bromide: A precursor in the synthesis of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline.

    3-(Trifluoromethyl)benzylamine: Another compound featuring the trifluoromethylbenzyl moiety, used in different synthetic applications.

Uniqueness

This compound is unique due to the combination of the quinoxaline core and the trifluoromethylbenzyl sulfanyl group. This combination imparts distinct electronic and steric properties, making it valuable in applications where both stability and reactivity are required.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)10-22-15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXVDWROSBDKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.